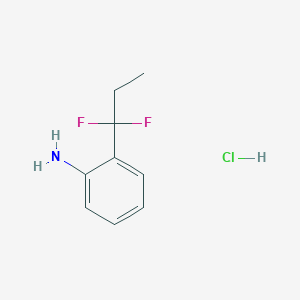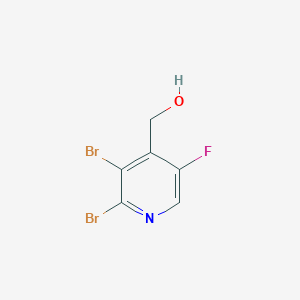
(2,3-Dibromo-5-fluoropyridin-4-yl)methanol
Overview
Description
“(2,3-Dibromo-5-fluoropyridin-4-yl)methanol” is a pyridine derivative with bromine and fluorine substituents at the 2nd, 3rd, and 5th positions, respectively, and a methanol group at the 4th position . Pyridine is a basic heterocyclic organic compound similar to benzene and has a wide range of applications in the field of drugs, pesticides, and dyes .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It would have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) as the base. The 2nd and 3rd positions on the ring would have bromine atoms, the 5th position would have a fluorine atom, and the 4th position would have a methanol group (–CH2OH) .Chemical Reactions Analysis
As a halogenated pyridine derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atoms could be replaced by other groups in nucleophilic substitution reactions. The methanol group could be deprotonated to form a good leaving group, allowing for further substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methanol group would likely make it more soluble in polar solvents compared to nonpolar solvents . The halogen atoms might also contribute to its reactivity .Scientific Research Applications
Molecular Structure and Spectroscopy
Research on the electronic and infrared spectra of 2-fluoropyridine-methanol clusters highlights the importance of studying the structure of hydrogen-bonded clusters. Such studies, exemplified by the work of Nibu, Marui, and Shimada (2006), are crucial for understanding the intermolecular interactions and hydrogen bond formation, which are fundamental in designing new materials and drugs (Nibu, Marui, & Shimada, 2006).
Chemical Synthesis and Catalysis
The catalyst-free domino reaction developed by Zhao et al. (2020) showcases the synthesis of complex organic molecules from simple precursors in the presence of N-heteroaryl compounds, which are closely related to fluoropyridines. This method is significant for the development of new pharmaceuticals and agrochemicals (Zhao et al., 2020).
Material Science and Molecular Electronics
The synthesis of 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine by Cook and Halcrow (2015) and its iron(II) complex salts demonstrates the role of such compounds in creating materials with specific magnetic properties. These findings are pivotal for advancing molecular electronics and spintronics (Cook & Halcrow, 2015).
Drug Discovery and Development
The exploration of molecular structures through density functional theory (DFT) and X-ray diffraction, as conducted by Huang et al. (2021), provides insights into the physicochemical properties of compounds. Such research is foundational for the drug discovery process, informing the synthesis of potential therapeutic agents (Huang et al., 2021).
Future Directions
properties
IUPAC Name |
(2,3-dibromo-5-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODVHGUIZCYENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Br)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dibromo-5-fluoropyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



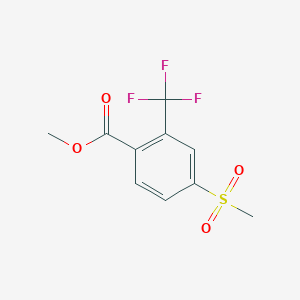
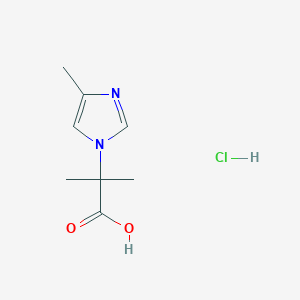
![5-Oxa-2-azaspiro[3.6]decane hydrochloride](/img/structure/B1436386.png)
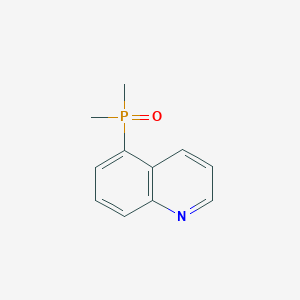
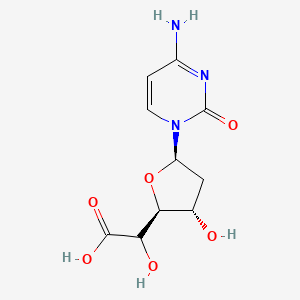
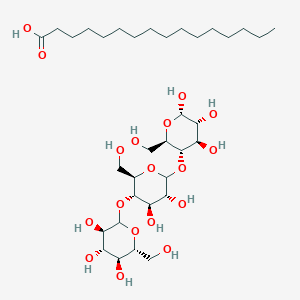
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)
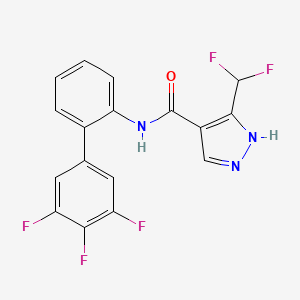
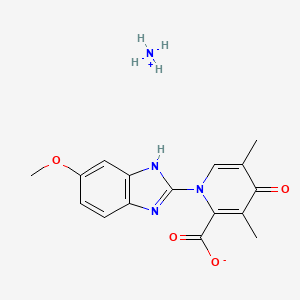
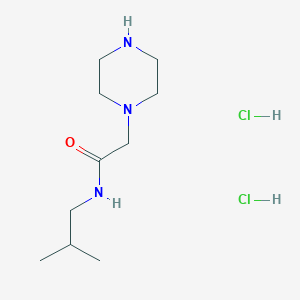
![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)
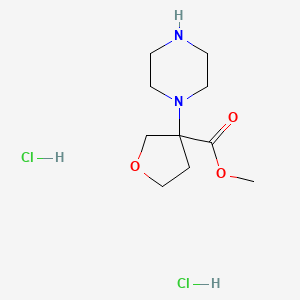
![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)
